2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is a chemical compound with potential applications in various fields of science and industry. This compound features a chloro group, a cyclobutylmethyl group, and a hydroxy-2-methylphenyl group attached to an acetamide backbone. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclobutylmethyl group and the 4-hydroxy-2-methylphenyl group. These groups are then reacted with chloroacetic acid under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chloro group can be reduced to form an amine.
Substitution: : The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-chloro-N-(cyclobutylmethyl)-N-(4-oxo-2-methylphenyl)acetamide.
Reduction: : Formation of 2-amino-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide.
Substitution: : Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine
In medicine, this compound has potential as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited to design drugs with desired pharmacological properties.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a catalyst or a precursor for other chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclobutylmethyl)acetamide
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is unique due to its specific structural features, such as the cyclobutylmethyl group and the hydroxy-2-methylphenyl group
Properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-7-12(17)5-6-13(10)16(14(18)8-15)9-11-3-2-4-11/h5-7,11,17H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUDCNPMRUPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2CCC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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